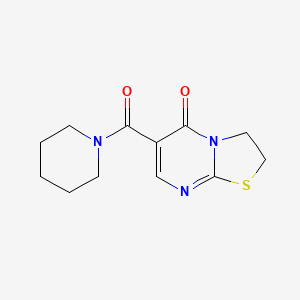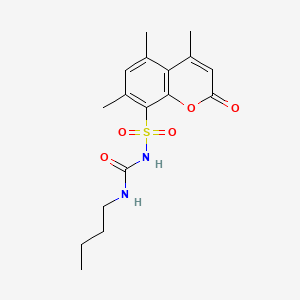
N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide is a complex organic compound with a unique structure that includes a benzopyran ring, sulfonamide group, and butylamino carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide typically involves multiple steps. One common method includes the condensation of 4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-((Butylamino)carbonyl)-4-methylbenzenesulfonamide: Similar structure but lacks the benzopyran ring.
N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonyl chloride: Precursor in the synthesis of the target compound.
N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonyl amine: Similar structure with an amine group instead of sulfonamide.
Uniqueness
N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide is unique due to its combination of a benzopyran ring, sulfonamide group, and butylamino carbonyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
85302-28-9 |
|---|---|
Molecular Formula |
C17H22N2O5S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-butyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C17H22N2O5S/c1-5-6-7-18-17(21)19-25(22,23)16-12(4)8-10(2)14-11(3)9-13(20)24-15(14)16/h8-9H,5-7H2,1-4H3,(H2,18,19,21) |
InChI Key |
DKBTUMCACVBKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=C(C=C(C2=C1OC(=O)C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



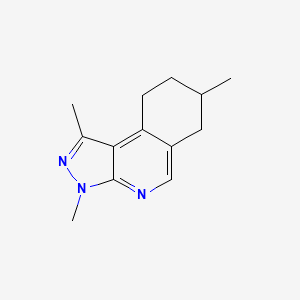
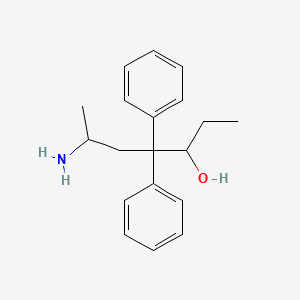
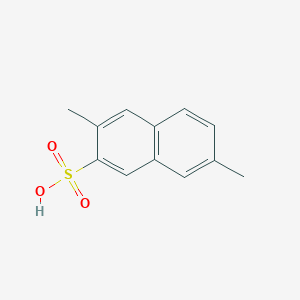
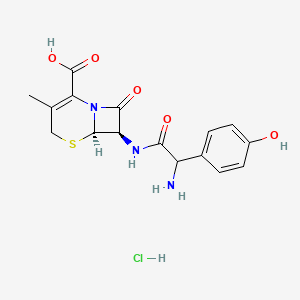

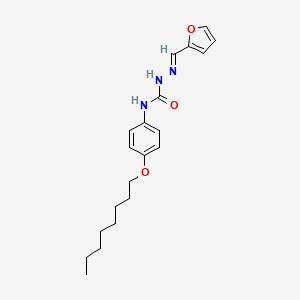
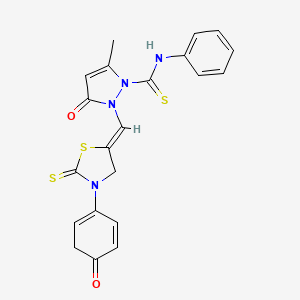
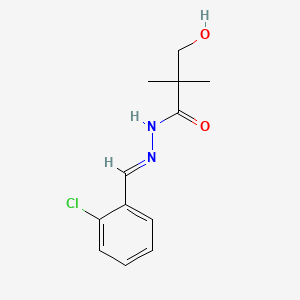
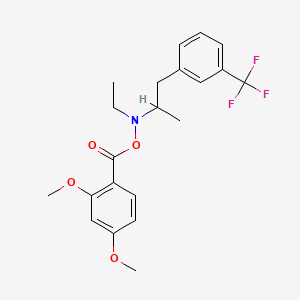
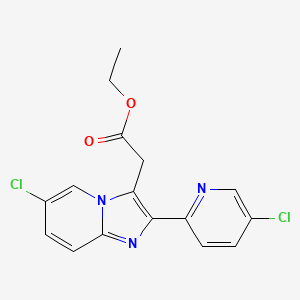
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)
